Sodium ascorbate can be derived from natural sources, primarily through the oxidation of glucose or sorbitol. It can also be synthesized through chemical reactions involving ascorbic acid and sodium bicarbonate or sodium carbonate.
Sodium ascorbate is classified as a food additive (E301) and is recognized for its antioxidant properties. It falls under the category of vitamins and dietary supplements, particularly those aimed at enhancing immune function and promoting skin health.
Sodium ascorbate can be synthesized through several methods, primarily involving the reaction of ascorbic acid with sodium bicarbonate or sodium carbonate. The most notable methods include:
Sodium ascorbate has the molecular formula and a molecular weight of approximately 198.11 g/mol. Its structure consists of a six-carbon backbone with multiple hydroxyl groups and a lactone ring, which contribute to its solubility and reactivity.
Sodium ascorbate participates in various chemical reactions due to its reducing properties. Key reactions include:
The mechanism by which sodium ascorbate functions primarily involves its role as an electron donor. In biological systems, it acts to neutralize free radicals, thereby protecting cells from oxidative damage.
Sodium ascorbate has various scientific uses:
Sodium ascorbate functions as a primary aqueous-phase antioxidant through its capacity to donate electrons in biological systems. This water-soluble compound exists predominantly as ascorbate anions (Asc⁻) at physiological pH, enabling direct scavenging of reactive oxygen species (ROS) through sequential one-electron transfers. The redox potential of the ascorbate/dehydroascorbate couple (+0.08 V) facilitates the reduction of superoxide anion radicals (O₂•⁻), hydroxyl radicals (•OH), peroxynitrite-derived radicals (•CO₃⁻, •NO₂), and singlet oxygen (¹O₂) [1]. Unlike glutathione, which operates predominantly in enzymatic detoxification pathways, sodium ascorbate reacts directly with superoxide at a rate constant >100-fold higher than glutathione (k ≈ 10⁹ M⁻¹s⁻¹ versus <10⁶ M⁻¹s⁻¹), making it the dominant physiological scavenger of this primary ROS [1] [6].
Intracellularly, sodium ascorbate accumulates against concentration gradients (1-5 mM in most cells; up to 10 mM in neurons) via sodium-dependent vitamin C transporter 2 (SVCT2)-mediated active transport. This high intracellular concentration enables ascorbate to function as a cofactor for metalloenzymes by maintaining iron in its reduced ferrous (Fe²⁺) state. Particularly crucial is ascorbate's role in protecting the catalytic iron centers within the 2-oxoglutarate-dependent dioxygenase (2-OGDD) enzyme family, which includes over 60 members regulating collagen synthesis, carnitine production, and neurotransmitter metabolism [1] [3]. The antioxidant protection cascade involves three interconnected mechanisms: (1) Direct radical neutralization; (2) Enzymatic cofactor recycling via electron donation; and (3) Regeneration of other antioxidants including α-tocopherol and tetrahydrobiopterin [6] [8].
Table 1: Primary Antioxidant Mechanisms of Sodium Ascorbate in Cellular Systems
Mechanism | Molecular Targets | Biological Consequence |
---|---|---|
Radical Scavenging | Superoxide (O₂•⁻), Hydroxyl (•OH), Peroxynitrite derivatives (•NO₂, •CO₃⁻), Singlet oxygen (¹O₂) | Prevention of lipid peroxidation, DNA damage, and protein oxidation |
Enzyme Cofactor Regeneration | Fe²⁺/2-OGDD enzymes (collagen prolyl hydroxylases, HIF hydroxylases, dopamine β-hydroxylase) | Maintenance of enzymatic activity for biosynthesis and oxygen sensing |
Antioxidant Recycling | α-Tocopheroxyl radical, Tetrahydrobiopterin radical | Restoration of lipid-phase antioxidants and nitric oxide synthase cofactor |
In experimental colitis models, sodium ascorbate administration significantly elevated colonic antioxidant enzymes including superoxide dismutase (1.8-fold increase), catalase (2.1-fold), and glutathione peroxidase (1.7-fold) while reducing malondialdehyde (a lipid peroxidation marker) by 64% compared to untreated controls [8]. This coordinated enhancement of enzymatic defenses complements ascorbate's direct radical scavenging, demonstrating its systemic antioxidant capacity in inflammatory conditions.
Under specific pharmacological conditions, sodium ascorbate exhibits concentration-dependent pro-oxidant activities that generate cytotoxic oxidative stress selectively in tumor microenvironments. Intravenous administration achieves plasma concentrations exceeding 20 mM, enabling extracellular accumulation where ascorbate undergoes autoxidation catalyzed by transition metals. This reaction generates hydrogen peroxide (H₂O₂) through the stepwise reduction of molecular oxygen: Asc⁻ + O₂ → Asc•⁻ + O₂•⁻ followed by 2O₂•⁻ + 2H⁺ → H₂O₂ + O₂. The extracellular H₂O₂ accumulation (reaching 20-150 μM in tumor interstitial fluid) creates a differential stress response: Normal cells remain protected through high catalase activity in serum and membrane-associated peroxiredoxins, while cancer cells exhibit vulnerability due to frequently impaired antioxidant defenses and metabolic alterations [2] [6].
The pro-oxidant mechanism involves three critical tumor-selective vulnerabilities: (1) Cancer cells exhibit increased labile iron pools due to dysregulated iron metabolism, facilitating Fenton chemistry (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻); (2) The Warburg effect (aerobic glycolysis) upregulates glucose transporters (GLUTs) that coincidentally transport dehydroascorbate (DHA), leading to intracellular ascorbate accumulation and subsequent redox imbalance; (3) Many tumors have diminished catalase and glutathione peroxidase activities. Experimental evidence demonstrates that 10-20 mM ascorbate induces caspase-independent cell death in pancreatic, glioblastoma, and colorectal cancer cell lines, with 40-60% cytotoxicity observed within 4 hours [2] [6]. This ascorbate-mediated oxidative stress simultaneously depletes cellular nicotinamide adenine dinucleotide phosphate (NADPH) reserves by 75% and adenosine triphosphate (ATP) by 60% through glycolytic enzyme inhibition, creating an energetic crisis [6].
Table 2: Pharmacological Differences in Ascorbate Administration Routes
Parameter | Oral Administration | Intravenous Administration |
---|---|---|
Maximum Plasma Concentration | 50-220 µM | 13-20 mM |
Pro-oxidant Threshold | Not achieved | >1 mM (systemic), >5 mM (tumor) |
Primary Mechanism | Antioxidant cofactor | Pro-oxidant H₂O₂ generation |
H₂O₂ Generation in Tumor Microenvironment | Undetectable | 20-150 µM |
Notably, the pro-oxidant effects are strictly concentration-dependent and route-specific. Oral administration achieves plasma concentrations below 0.2 mM, functioning primarily in antioxidant and cofactor roles. Only intravenous delivery bypasses intestinal absorption limits and achieves concentrations necessary for selective tumor cytotoxicity [2] [6].
Sodium ascorbate profoundly influences cellular iron metabolism through both extracellular and intracellular reductive mechanisms. Extracellularly, ascorbate reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), facilitating divalent metal transporter 1 (DMT1)-mediated uptake in duodenal enterocytes and peripheral tissues. This reduction is essential for non-heme iron absorption, with 100 µM ascorbate increasing iron uptake by 2.5-fold in Caco-2 intestinal models [7]. More significantly, ascorbate modulates transferrin-dependent iron transport—the primary physiological iron delivery pathway. Physiological ascorbate concentrations (50-80 µM) stimulate 59Fe uptake from transferrin by 1.5-2-fold across multiple cell types, including hepatocytes, astrocytes, and macrophages [7].
The mechanism involves intracellular ascorbate acting on endosomal compartments during transferrin receptor cycling: (1) Transferrin-bound Fe³⁺ enters cells via receptor-mediated endocytosis; (2) Ascorbate transported by SVCT2 accumulates in endosomes; (3) Intra-endosomal reduction of Fe³⁺ to Fe²⁺ by ascorbate facilitates DMT1-mediated iron export to cytosol; (4) The reductive activity maintains iron in its labile Fe²⁺ pool, enhancing incorporation into ferritin and metalloenzymes. Studies using membrane-impermeant ascorbate oxidants demonstrate that intracellular (not extracellular) ascorbate is required for transferrin-iron uptake stimulation. Neither glutathione modulation (via N-acetylcysteine or buthionine sulfoximine) nor general reducing agents replicate this effect, confirming ascorbate's specific role [7].
Ascorbate further regulates iron storage by promoting ferritin synthesis through iron regulatory protein (IRP) inactivation and inhibiting ferritin degradation via autophagy. In ascorbate-replete cells, cytosolic iron incorporation into ferritin increases by 80-120%, reducing the labile iron pool and subsequent oxidative damage. This dual regulation—enhancing functional iron utilization while minimizing redox-active iron—establishes ascorbate as a critical modulator of cellular iron homeostasis [7] [10].
Sodium ascorbate exerts multimodal regulation over two master inflammatory and hypoxia-responsive transcription systems: Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) and Hypoxia-Inducible Factor (HIF).
NF-κB Pathway Regulation: Ascorbate inhibits canonical NF-κB activation by preventing inhibitor of kappa B kinase (IKK)-dependent phosphorylation of inhibitor of kappa B alpha (IκBα). In macrophage models, 200 µM ascorbate reduced lipopolysaccharide-induced IκBα phosphorylation by 75%, sequestering p65-p50 heterodimers in the cytoplasm. Ascorbate further suppresses tumor necrosis factor alpha (TNF-α)-induced translocation of the p65 subunit by blocking phosphorylation at Ser536, reducing transcriptional activity by 60% [4] [8]. This inhibition attenuates expression of pro-inflammatory mediators including interleukin 6 (IL-6), interleukin 1 beta (IL-1β), and cyclooxygenase 2 (COX-2). In dextran sulfate sodium-induced colitis, ascorbate (100 mg/kg) decreased colonic interleukin 17 (IL-17) by 52%, tumor necrosis factor alpha (TNF-α) by 48%, and inducible nitric oxide synthase by 70% compared to untreated controls [8]. The antioxidant function contributes to this suppression by preventing redox activation of IKK, which occurs through oxidation of Cys179 in its activation loop.
HIF Pathway Modulation: Ascorbate regulates HIF-1α and HIF-2α stability as an essential cofactor for prolyl hydroxylase domain (PHD) enzymes. At physiological concentrations (≥100 µM), ascorbate optimizes PHD activity by maintaining iron in its reduced Fe²⁺ state within catalytic centers. This enables oxygen-dependent prolyl hydroxylation, promoting von Hippel-Lindau (VHL)-mediated ubiquitination and proteasomal degradation. In papillary renal cell carcinoma (VHL-proficient), tumor ascorbate levels inversely correlate with HIF-1 activation (r = -0.38, p<0.05) and downstream targets including vascular endothelial growth factor and glucose transporter 1 [5] [9]. However, in clear cell renal carcinoma (VHL-deficient), ascorbate shows no HIF suppression, confirming the VHL requirement. CRISPR/Cas9-mediated knockout of SVCT2 in glioblastoma cells reduced intracellular ascorbate by 90-95% and abolished ascorbate-mediated HIF suppression under hypoxia (5% O₂) and desferrioxamine treatment [9].
Table 3: Sodium Ascorbate Effects on Inflammatory and Hypoxic Transcription Factors
Pathway | Molecular Target | Effect of Sodium Ascorbate |
---|---|---|
NF-κB Canonical Pathway | IKK complex (Cys179 oxidation) | Inhibition of IκBα phosphorylation and degradation |
p65 Nuclear Translocation (Ser536 phosphorylation) | Reduced nuclear translocation and DNA binding | |
Pro-inflammatory Gene Expression (COX-2, iNOS, cytokines) | Downregulation of TNF-α (48%), IL-1β (45%), IL-6 (52%) | |
HIF Pathway | Prolyl Hydroxylase Domain Enzymes | Enhanced hydroxylation of HIF-α subunits |
HIF-1α/HIF-2α Protein Stability | Decreased stabilization (VHL-dependent) | |
HIF Transcriptional Activity | Reduced expression of VEGF, GLUT1, CA9 |
The ascorbate-HIF interaction extends beyond direct hydroxylation cofactor activity. Ascorbate depletes intracellular labile iron pools through ferritin upregulation, indirectly limiting iron availability for HIF hydroxylases. This creates a biphasic response: At moderate concentrations (100-500 µM), ascorbate promotes PHD activity and HIF degradation, while millimolar concentrations may paradoxically suppress hydroxylase function through iron chelation. The net effect depends on ascorbate concentration, cellular iron status, and VHL functionality [5] [9]. In hypoxic tumor microenvironments, ascorbate accumulation via SVCT2 becomes particularly crucial for maintaining residual PHD activity, with glioblastoma studies demonstrating 60-75% HIF-1α reduction in ascorbate-treated hypoxic cells versus ascorbate-deficient controls [9].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2